
2-Chloro-4-methylaniline
Overview
Description
2-Chloro-4-methylaniline, also known as 4-amino-3-chlorotoluene, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methyl group at the fourth position. This compound is a clear yellow to pale brown liquid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methylaniline can be synthesized through several methods. One common method involves the chlorination of 4-methylaniline (p-toluidine) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Another method involves the reduction of 2-chloro-4-nitrotoluene. This process includes the nitration of 4-chlorotoluene to form 2-chloro-4-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group to an amino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 2-chloro-4-methylcyclohexylamine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-chloro-4-methylcyclohexylamine.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methylaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-chloro-4-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylaniline: Similar in structure but with the chlorine atom at the sixth position.
4-Chloro-2-methylaniline: Similar in structure but with the chlorine atom at the fourth position.
2-Chloroaniline: Lacks the methyl group, only has the chlorine atom at the second position.
Uniqueness
2-Chloro-4-methylaniline is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Biological Activity
2-Chloro-4-methylaniline (CAS Number: 615-65-6) is an aromatic amine that has garnered attention due to its various biological activities and potential health impacts. This compound is primarily used in the synthesis of dyes, herbicides, and other chemical products. Understanding its biological activity is crucial for assessing its safety and regulatory status.
Basic Information:
Property | Value |
---|---|
Molecular Formula | C₇H₈ClN |
Molecular Weight | 141.60 g/mol |
Melting Point | 7 °C |
Boiling Point | 222.3 °C |
Density | 1.2 g/cm³ |
Flash Point | 99.4 °C |
Toxicological Profile
This compound exhibits several toxicological effects, which have been documented in various studies:
- Acute Toxicity : This compound has been classified with hazard statements indicating it may cause harm if swallowed, in contact with skin, or if inhaled. It is also noted for causing serious eye damage and skin irritation .
- Carcinogenicity : Epidemiological studies have suggested a potential link between exposure to similar compounds (such as 4-chloro-2-methylaniline) and increased incidences of bladder cancer among workers exposed to these chemicals in industrial settings . The incidence rates of bladder tumors were significantly higher compared to standard populations, indicating a possible carcinogenic risk associated with prolonged exposure.
Methemoglobinemia
Another significant biological effect of this compound is its potential to cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, which cannot effectively carry oxygen. This effect has been observed in both human and animal studies, leading to symptoms such as cyanosis and respiratory distress .
Case Studies
- Occupational Exposure Study : A cohort study involving workers exposed to chlorinated anilines reported a markedly elevated risk of developing bladder cancer. The study highlighted that the risk was notably higher in individuals with prolonged exposure durations, emphasizing the need for stringent occupational safety measures .
- Animal Studies : In chronic toxicity studies conducted on ICR mice, exposure to this compound resulted in significant weight loss and organ enlargement at higher doses. The study established a Lowest Observed Adverse Effect Level (LOAEL) of 2710 mg/kg-day and a No Observed Adverse Effect Level (NOAEL) of 1800 mg/kg-day for male rats .
Environmental Impact
The environmental persistence of this compound raises concerns regarding its ecological effects. Studies have indicated that this compound can contaminate soil and water systems, potentially affecting aquatic life and terrestrial organisms through bioaccumulation .
Regulatory Considerations
Due to its toxicological profile, regulatory agencies have classified this compound as hazardous. Safety data sheets emphasize the need for protective measures when handling this compound, including the use of personal protective equipment (PPE) to mitigate exposure risks .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-chloro-4-methylaniline while minimizing hazardous byproducts?
Methodological Answer: Synthetic optimization requires evaluating reaction conditions (e.g., temperature, catalysts) and energy efficiency. Microwave-assisted synthesis reduces reaction time and energy consumption compared to conventional heating, as demonstrated in studies measuring energy expenditure . Key steps:
- Use chlorination agents (e.g., Cl2 or SOCl2) under controlled pH to avoid over-chlorination.
- Monitor reaction progress via TLC or GC-MS to identify intermediates.
- Purify via vacuum distillation (bp 223–225°C ) or recrystallization (solubility in methanol ).
Q. What solvent systems are most effective for dissolving this compound in experimental workflows?
Methodological Answer: Solubility data (from ):
Solvent | Solubility |
---|---|
Methanol | Highly soluble |
Water | Insoluble |
Ethanol | Moderate |
- Use methanol for reaction setups requiring polar aprotic conditions.
- For hydrophobic matrices (e.g., polymer synthesis), dissolve in dichloromethane or acetone.
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Gloves (nitrile), goggles, and lab coats (due to acute toxicity: H302, H312, H332 ).
- Ventilation: Use fume hoods to prevent inhalation (flash point: 99°C ).
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with inert material.
- Storage: Keep in amber glass under nitrogen (prevents oxidation).
Advanced Research Questions
Q. How can contradictions in toxicology data (e.g., absence of hydrolyzable hemoglobin adducts) be reconciled?
Methodological Answer: Evidence suggests this compound forms nonhydrolyzable hemoglobin adducts via reactive intermediates (e.g., nitroso derivatives) . To resolve contradictions:
- Use LC-MS/MS to detect covalent adducts in rat plasma.
- Compare metabolic pathways with structural analogs (e.g., 4-chloro-ortho-toluidine) using microsomal assays .
- Validate via isotopic labeling to track metabolite stability.
Q. How do experimental vibrational spectra (FT-IR/Raman) align with computational predictions for this compound?
Methodological Answer:
- Experimental Data: FT-IR (4000–400 cm<sup>−1</sup>) and FT-Raman (3500–50 cm<sup>−1</sup>) identify NH2 stretching (~3400 cm<sup>−1</sup>) and C-Cl bending (~600 cm<sup>−1</sup>) .
- Computational Methods: DFT (B3LYP/6-311++G**) simulations show <5% deviation in bond angles compared to crystallographic data .
- Discrepancies: Anharmonic effects in NH2 vibrations require scaling factors in computational models .
Q. What structural features explain the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Steric Effects: The methyl group (ortho to NH2) directs electrophiles to the para position, while Cl deactivates the ring .
- Methodology:
Q. What analytical strategies detect reactive intermediates (e.g., hydroxylamines) in this compound metabolism?
Methodological Answer:
- Trapping Agents: Use glutathione (GSH) or N-acetylcysteine to stabilize nitroso intermediates for LC-MS identification .
- Oxidative Studies: Incubate with liver microsomes (CYP450 enzymes) and monitor via UV-Vis at 250 nm (λmax for nitroso compounds).
- EPR Spectroscopy: Detect free radicals generated during N-oxidation.
Properties
IUPAC Name |
2-chloro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYLSRFSXKAYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022083 | |
Record name | 2-Chloro-4-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [MSDSonline] | |
Record name | 2-Chloro-p-toluidine | |
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Boiling Point |
219 °C @ 732 MM HG | |
Record name | 2-CHLORO-P-TOLUIDINE | |
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Solubility |
SLIGHTLY SOL IN WATER, ACETONE | |
Record name | 2-CHLORO-P-TOLUIDINE | |
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Density |
1.151 @ 20 °C | |
Record name | 2-CHLORO-P-TOLUIDINE | |
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CAS No. |
615-65-6 | |
Record name | 2-Chloro-4-methylaniline | |
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Record name | 2-Chloro-p-toluidine | |
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Record name | 2-Chloro-4-methylaniline | |
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Record name | Benzenamine, 2-chloro-4-methyl- | |
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Record name | 2-Chloro-4-methylaniline | |
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Record name | 2-chloro-p-toluidine | |
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Record name | 2-CHLORO-P-TOLUIDINE | |
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Record name | 2-CHLORO-P-TOLUIDINE | |
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Melting Point |
7 °C | |
Record name | 2-CHLORO-P-TOLUIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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